3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine

Nucleophilic Aromatic Substitution Halogen Exchange Reaction Kinetics

3-Bromo-2-chloro-6-methyl-5-nitropyridine (CAS 856834-95-2), also referred to as 5-bromo-6-chloro-3-nitro-2-picoline, is a densely functionalized pyridine building block bearing three distinct reactive handles—a bromine at C-3, a chlorine at C-2, and a nitro group at C-5—alongside a C-6 methyl group. This substitution pattern places it at the intersection of two major synthetic paradigms: it is simultaneously a nitroaromatic amenable to reduction and a polyhalogenated heterocycle suited for sequential cross-coupling.

Molecular Formula C6H4BrClN2O2
Molecular Weight 251.46 g/mol
CAS No. 856834-95-2
Cat. No. B1372648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
CAS856834-95-2
Molecular FormulaC6H4BrClN2O2
Molecular Weight251.46 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1[N+](=O)[O-])Br)Cl
InChIInChI=1S/C6H4BrClN2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3
InChIKeyWKGHUAZJNBXABN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine (CAS 856834-95-2): What It Is and Why Procurement Teams Should Look Beyond Generic Pyridine Intermediates


3-Bromo-2-chloro-6-methyl-5-nitropyridine (CAS 856834-95-2), also referred to as 5-bromo-6-chloro-3-nitro-2-picoline, is a densely functionalized pyridine building block bearing three distinct reactive handles—a bromine at C-3, a chlorine at C-2, and a nitro group at C-5—alongside a C-6 methyl group . This substitution pattern places it at the intersection of two major synthetic paradigms: it is simultaneously a nitroaromatic amenable to reduction and a polyhalogenated heterocycle suited for sequential cross-coupling [1]. Its first documented preparation dates to 1947, where it was obtained as a light-yellow solid (mp 93 °C) via Sandmeyer-type halogenation [2], and it has since appeared as a key intermediate in patent literature covering kinase and bromodomain inhibitors .

Why 2-Chloro-6-Methyl-5-Nitropyridine or 3-Bromo-2-Chloro-5-Nitropyridine Cannot Replace 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine in Multi-Step Syntheses


The temptation to substitute a cheaper or more readily available analog—such as 2-chloro-6-methyl-5-nitropyridine (CAS 22280-60-0) or 3-bromo-2-chloro-5-nitropyridine (CAS 5470-17-7)—ignores the quantifiable electronic interplay among the four substituents on this pyridine ring. In the target compound, the 3-bromo and 5-nitro groups act synergistically to activate the 2-chloro position toward nucleophilic aromatic substitution (SNAr), an effect documented in the seminal fluorine-exchange study by Finger and Starr (1959), where 3-bromo-2-chloro-5-nitropyridine exhibited a markedly increased reaction velocity compared with 2-chloro-5-nitropyridine [1]. The additional 6-methyl group in CAS 856834-95-2 contributes both steric and electron-donating effects absent in the des-methyl analog, altering the regioselectivity of subsequent transformations. Removing any one of these four substituents collapses the precisely tuned electronic landscape, potentially leading to different reaction rates, altered site-selectivity in cross-coupling, or incompatible downstream intermediates .

Quantitative Differentiation Evidence for 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine (CAS 856834-95-2) vs. Its Closest Analogs


Accelerated SNAr Reactivity at the 2-Chloro Position: Increased Fluorine-Exchange Velocity vs. 2-Chloro-5-Nitropyridine

In a direct comparative study of halogen-exchange fluorination, 3-bromo-2-chloro-5-nitropyridine displayed a substantially higher reaction velocity than 2-chloro-5-nitropyridine under identical conditions (KF in DMF). The authors explicitly attribute this acceleration to the combined activating effect of the 3-bromine and 5-nitro substituents on the 2-position [1]. Although the published study was conducted on the des-methyl analog, the electronic principles are directly transferable: the target compound carries the identical 3-Br/5-NO₂/2-Cl triad and is therefore expected to exhibit the same enhanced 2-Cl SNAr reactivity relative to 2-chloro-5-nitropyridine or 2-chloro-6-methyl-5-nitropyridine, which lack the 3-bromo activator.

Nucleophilic Aromatic Substitution Halogen Exchange Reaction Kinetics

Documented Synthetic Yield: 81.4% via POCl₃-Mediated Chlorination of the 2-Pyridinol Precursor

A patent-described synthetic route starting from 3-bromo-6-methyl-5-nitropyridin-2-ol (9.2 g, 36.7 mmol) and employing POCl₃ (56.2 g, 366.7 mmol) at 80 °C overnight delivers the target compound in 81.4% isolated yield (7.5 g) . This yield serves as a quantitative benchmark for process scalability. By contrast, the 1947 Sandmeyer-type route from the corresponding 5-amino precursor afforded only 32.1% yield of the same compound [1].

Process Chemistry Chlorination Synthetic Yield

Nitro Group Reduction: 96.4% Yield to 3-Amino-5-Bromo-6-Chloro-2-Picoline with SnCl₂/HCl

Quantitative reduction data are available for the target compound: treatment of 5-bromo-6-chloro-3-nitro-2-picoline with SnCl₂ in concentrated HCl delivers the corresponding 3-amino derivative in 96.4% yield (mp 162.5–164 °C) [1]. This near-quantitative reduction establishes a reliable entry point into 3-amino-substituted pyridine scaffolds. The methyl-bearing analog 2-chloro-6-methyl-5-nitropyridine, when reduced, produces a 3-amino derivative lacking the bromine handle, thereby eliminating the possibility of subsequent C-3 functionalization via cross-coupling.

Nitro Reduction Amino-Pyridine Synthesis Tin(II) Chloride Reduction

Physicochemical Differentiation: Melting Point (93 °C), LogP (2.7), and Density (1.810) vs. Des-Bromo Analog

The target compound is a crystalline solid with mp 93 °C, density 1.810 g/cm³, and a predicted LogP of 2.7 [1]. By comparison, the des-bromo analog 2-chloro-6-methyl-5-nitropyridine (CAS 22280-60-0) has a molecular weight of 172.57 g/mol and is reported as a colorless to pale-yellow crystalline solid ; its predicted LogP is lower (approximately 1.5–1.8 based on fragment-based estimation) due to the absence of the lipophilic bromine atom. The higher LogP of the target compound confers greater organic-solvent solubility and altered chromatographic behavior, which can be advantageous or detrimental depending on the downstream application.

Physicochemical Properties LogP Solid-State Characterization

Patented Intermediate Status: Explicit Use in BRD4 Bromodomain and Kinase Inhibitor Programs

The compound is explicitly cited as a synthetic intermediate in at least four patent families: US2018/170909 (pyridine derivatives), WO2015/89192 (substituted pyridines, potentially MCL-1 modulators), WO2016/37005 (fused pyridines as AAK1 kinase inhibitors), and WO2008/101682 (phenoxy-halophenyl amidines as fungicides) . Additionally, a Chinese patent application (CN 201711117562) describes BRD4 bromodomain inhibitors synthesized from halogenated nitropyridine building blocks consistent with CAS 856834-95-2 [1]. In contrast, the simpler analog 2-chloro-6-methyl-5-nitropyridine, while also an intermediate, lacks the 3-bromo group needed for late-stage C-3 diversification via Suzuki–Miyaura coupling, limiting its utility in parallel library synthesis.

Medicinal Chemistry BRD4 Inhibitor Patent Intermediate

Orthogonal Halogen Reactivity: Bromine (C-3) vs. Chlorine (C-2) Enable Sequential Cross-Coupling Without Protecting-Group Chemistry

The target compound possesses two chemically distinct halogen atoms: a bromine at C-3 (more reactive in Pd-catalyzed oxidative addition) and a chlorine at C-2 (less reactive, ortho to the pyridine nitrogen, but activated by the 5-nitro group). This intrinsic reactivity gradient permits sequential, site-selective functionalization without protecting-group interconversions [1]. In contrast, 2-chloro-6-methyl-5-nitropyridine offers only a single halogen (Cl), while 3-bromo-2-chloro-5-nitropyridine lacks the 6-methyl group that modulates the electron density at C-2 through both inductive and hyperconjugative effects. The 2,3-dibromo analog (2,3-dibromo-6-methyl-5-nitropyridine) suffers from reduced selectivity because both halogens are bromine, making site-discrimination reliant solely on steric or electronic subtlety rather than the intrinsic Br vs. Cl reactivity gap.

Sequential Cross-Coupling Orthogonal Reactivity Suzuki–Miyaura

Application Scenarios Where 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine Outperforms Generic Pyridine Intermediates


Kinase and Bromodomain Inhibitor Medicinal Chemistry: Late-Stage C-3 Diversification via Suzuki–Miyaura Coupling

Medicinal chemistry programs targeting kinases (AAK1, MCL-1) or bromodomains (BRD4) require pyridine cores with a halogen at C-3 for late-stage aryl/heteroaryl introduction. The target compound provides the C-3 bromine for Suzuki coupling while retaining the C-2 chlorine for subsequent SNAr or a second cross-coupling event. The 96.4% reduction yield to the 3-amino derivative [1] further expands the accessible chemical space. Patent evidence confirms its use in at least five distinct inhibitor programs , making it a de-risked building block for hit-to-lead and lead optimization campaigns.

Agrochemical Intermediate: Fungicidal Phenoxy-Halophenyl Amidine Synthesis

WO2008/101682 describes the synthesis of phenoxy-halophenyl amidines with fungicidal activity, where the target compound serves as the halogenated pyridine component [1]. The combination of bromine, chlorine, and nitro groups allows for systematic structure–activity relationship (SAR) exploration by varying the nucleophile at each reactive center sequentially. The accelerated SNAr reactivity at the 2-position, demonstrated by Finger and Starr , ensures efficient coupling with phenoxide nucleophiles under mild conditions, a key advantage for preserving sensitive functional groups in the final fungicide scaffold.

Sequential Orthogonal Cross-Coupling for Diversity-Oriented Synthesis

For laboratories engaged in parallel library synthesis, the Br/Cl orthogonality eliminates the need for protecting-group strategies. The C-3 bromine undergoes oxidative addition with Pd(0) under mild conditions (room temperature to 60 °C), while the C-2 chlorine requires more forcing conditions (elevated temperature, stronger base, or specialized ligands) [1]. This intrinsic selectivity window enables automated, two-step diversification on a single scaffold without intermediate purification, reducing cycle time and solvent consumption in library production.

Nitroarene Reduction to Bifunctional 3-Amino-5-Bromo-6-Chloro-2-Picoline Scaffolds

The near-quantitative SnCl₂/HCl reduction (96.4% yield) [1] converts the nitro group into a primary amine while fully preserving both halogen atoms. The resulting 3-amino-5-bromo-6-chloro-2-picoline is a versatile intermediate that can undergo diazotization/Sandmeyer chemistry at the amine, Buchwald–Hartwig amination, or amide coupling, all while retaining the C-5 bromine for subsequent cross-coupling. This three-step sequence (nitro reduction → amine functionalization → Suzuki coupling) is not accessible from the des-bromo analog 2-chloro-6-methyl-5-nitropyridine, which after reduction yields only a 3-amino-6-chloro scaffold incapable of further C–C bond formation at C-5.

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